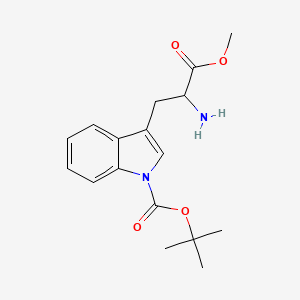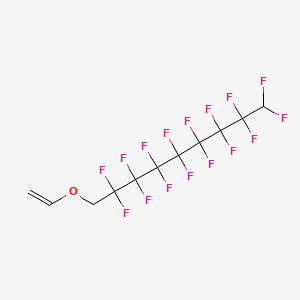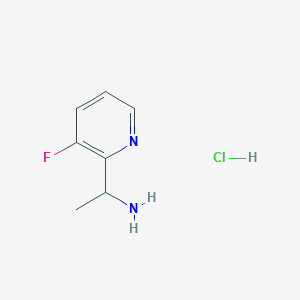
((c)(2)-cumene)-((c)(2)-cyclopentadienyl)iron(II) hexafluoroantimonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(©(2)-cumene)-(©(2)-cyclopentadienyl)iron(II) hexafluoroantimonate is an organometallic compound that features a central iron atom coordinated to a cyclopentadienyl ligand and a cumene ligand, with hexafluoroantimonate as the counterion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (©(2)-cumene)-(©(2)-cyclopentadienyl)iron(II) hexafluoroantimonate typically involves the reaction of ferrocene with cumene in the presence of a suitable oxidizing agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the iron center. The product is then treated with hexafluoroantimonic acid to form the hexafluoroantimonate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
(©(2)-cumene)-(©(2)-cyclopentadienyl)iron(II) hexafluoroantimonate undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or nitric acid.
Reduction: The compound can be reduced back to its original state using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the cyclopentadienyl or cumene ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, nitric acid, sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield iron(III) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands.
科学研究应用
Chemistry
In chemistry, (©(2)-cumene)-(©(2)-cyclopentadienyl)iron(II) hexafluoroantimonate is used as a catalyst in various organic reactions, including polymerization and hydrogenation. Its unique structure allows it to facilitate these reactions efficiently.
Biology
In biological research, this compound is studied for its potential as a drug delivery agent. The iron center can be functionalized with various bioactive molecules, allowing for targeted delivery to specific cells or tissues.
Medicine
In medicine, (©(2)-cumene)-(©(2)-cyclopentadienyl)iron(II) hexafluoroantimonate is being explored for its potential use in cancer therapy. Its ability to generate reactive oxygen species can be harnessed to induce cell death in cancer cells.
Industry
In industrial applications, this compound is used in the production of advanced materials, such as conductive polymers and nanomaterials. Its catalytic properties make it valuable in the synthesis of these materials.
作用机制
The mechanism of action of (©(2)-cumene)-(©(2)-cyclopentadienyl)iron(II) hexafluoroantimonate involves the coordination of the iron center to various ligands, which facilitates electron transfer and catalytic activity. The molecular targets and pathways involved include the activation of substrates through coordination to the iron center, followed by electron transfer to initiate the desired chemical reaction.
相似化合物的比较
Similar Compounds
Ferrocene: Similar in structure but lacks the cumene ligand and hexafluoroantimonate counterion.
Cyclopentadienyliron dicarbonyl dimer: Contains cyclopentadienyl ligands but different coordination environment and reactivity.
Bis(cyclopentadienyl)iron(II): Similar coordination environment but different ligands and reactivity.
Uniqueness
(©(2)-cumene)-(©(2)-cyclopentadienyl)iron(II) hexafluoroantimonate is unique due to the presence of both cumene and cyclopentadienyl ligands, which provide distinct electronic and steric properties. The hexafluoroantimonate counterion also contributes to its stability and reactivity, making it a versatile compound for various applications.
属性
分子式 |
C14H17F6FeSb |
|---|---|
分子量 |
476.88 g/mol |
IUPAC 名称 |
cumene;cyclopenta-1,3-diene;hexafluoroantimony(1-);iron(2+) |
InChI |
InChI=1S/C9H12.C5H5.6FH.Fe.Sb/c1-8(2)9-6-4-3-5-7-9;1-2-4-5-3-1;;;;;;;;/h3-8H,1-2H3;1-5H;6*1H;;/q;-1;;;;;;;+2;+5/p-6 |
InChI 键 |
NGWWYEJTXIDYEV-UHFFFAOYSA-H |
规范 SMILES |
CC(C)C1=CC=CC=C1.[CH-]1C=CC=C1.F[Sb-](F)(F)(F)(F)F.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







amine](/img/structure/B12090557.png)
![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12090570.png)

![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)

![4-Chloro-5,6-dimethyl-2-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)thieno[2,3-d]pyrimidine](/img/structure/B12090589.png)

![1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene](/img/structure/B12090603.png)

